2-(5-hydroxy-1-benzothiophen-2-yl)acetonitrile
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Overview
Description
2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic aromatic organic compounds containing sulfur and are structurally similar to thiophenes but with an additional fused benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-hydroxy-1-benzothiophen-2-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-hydroxy-1-benzothiophene as the starting material.
Halogenation: The hydroxyl group is converted to a halide (e.g., bromide) using reagents like phosphorus tribromide (PBr3).
Nucleophilic Substitution: The halide is then substituted with a cyano group using potassium cyanide (KCN) in a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used for reduction.
Substitution: Various nucleophiles (e.g., amines, alcohols) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound and its derivatives can be used in the study of biological systems and pathways.
Industry: Use in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(5-hydroxy-1-benzothiophen-2-yl)acetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(5-methoxy-1-benzothiophen-2-yl)acetonitrile: Similar structure with a methoxy group instead of a hydroxyl group.
2-(5-chloro-1-benzothiophen-2-yl)acetonitrile: Similar structure with a chlorine atom instead of a hydroxyl group.
Uniqueness: 2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile is unique due to the presence of the hydroxyl group, which can influence its reactivity and biological activity compared to its methoxy or chloro counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile contribute to its importance in research and industry.
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Properties
CAS No. |
1936099-60-3 |
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Molecular Formula |
C10H7NOS |
Molecular Weight |
189.2 |
Purity |
95 |
Origin of Product |
United States |
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